(4-Methyl-2-(3-methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid
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Overview
Description
(4-Methyl-2-(3-methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that features a pyrimidine ring substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-(3-methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid typically involves the formation of the pyrazole and pyrimidine rings followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, pyrazoles can be synthesized via cycloaddition reactions or condensation of hydrazines with diketones . The pyrimidine ring can be constructed through various cyclization reactions involving suitable precursors.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. This could include the use of automated synthesis equipment and optimization of reaction conditions to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-2-(3-methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.
Reduction: Reduction reactions can modify the pyrazole or pyrimidine rings.
Substitution: The compound can participate in substitution reactions, particularly at the boronic acid group, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce new functional groups onto the pyrimidine or pyrazole rings.
Scientific Research Applications
(4-Methyl-2-(3-methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which (4-Methyl-2-(3-methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid exerts its effects involves interactions with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The pyrazole and pyrimidine rings can interact with various biological targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
(4-Methyl-2-(3-methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid: is similar to other boronic acid derivatives that contain heterocyclic rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H11BN4O2 |
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Molecular Weight |
218.02 g/mol |
IUPAC Name |
[4-methyl-2-(3-methylpyrazol-1-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C9H11BN4O2/c1-6-3-4-14(13-6)9-11-5-8(10(15)16)7(2)12-9/h3-5,15-16H,1-2H3 |
InChI Key |
NHYYLHDFTRICSB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1C)N2C=CC(=N2)C)(O)O |
Origin of Product |
United States |
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